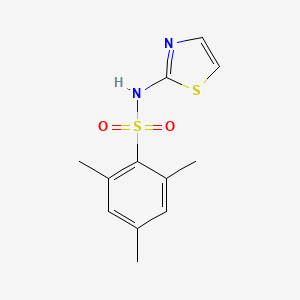

2,4,6-Trimethyl-N-thiazol-2-yl-benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S2/c1-8-6-9(2)11(10(3)7-8)18(15,16)14-12-13-4-5-17-12/h4-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQXBJLBBLGTCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NC=CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401332979 | |

| Record name | 2,4,6-trimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201388 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

298193-10-9 | |

| Record name | 2,4,6-trimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

General Synthetic Strategies for Sulfonamide-Thiazole Linkage Formation

The creation of the bond between a sulfonamide and a thiazole (B1198619) ring is a cornerstone of synthesizing this class of compounds. Several primary strategies have been developed by chemists to achieve this linkage efficiently.

Sulfonylation Reactions in the Synthesis of N-Thiazol-2-yl-benzenesulfonamides

A primary and widely utilized method for forming the sulfonamide linkage is the direct N-sulfonylation of a 2-aminothiazole (B372263) core. nih.gov This reaction typically involves the coupling of a substituted benzenesulfonyl chloride with 2-aminothiazole or its derivatives. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid that is generated. A common procedure involves dissolving sodium acetate (B1210297) in water, followed by the addition of the sulfonyl chloride and 2-aminothiazole, with the reaction mixture being heated to facilitate the transformation. nih.gov The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). nih.gov

A variety of substituted benzenesulfonyl chlorides can be used in this reaction, leading to a diverse range of N-thiazol-2-yl-benzenesulfonamide products. The following table illustrates the synthesis of several N-thiazol-2-yl-benzenesulfonamides using this sulfonylation strategy. nih.gov

| Benzenesulfonyl Chloride Derivative | Product | Reaction Time (hours) | Yield (%) |

| 4-Methylbenzenesulfonyl chloride | 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | 4 | 83 |

| Benzenesulfonyl chloride | N-(Thiazol-2-yl)benzenesulfonamide | 6 | 80 |

| 4-Methoxybenzenesulfonyl chloride | 4-Methoxy-N-(thiazol-2-yl)benzenesulfonamide | 8 | 82 |

| 4-Bromobenzenesulfonyl chloride | 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide | 8 | 88 |

| 4-Fluorobenzenesulfonyl chloride | 4-Fluoro-N-(thiazol-2-yl)benzenesulfonamide | 8 | 82 |

| 4-Nitrobenzenesulfonyl chloride | 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide | 4 | 70 |

Table 1: Synthesis of various N-Thiazol-2-yl-benzenesulfonamides via Sulfonylation of 2-aminothiazole. nih.gov

Amino Group Alkylation Strategies for Thiazole Derivatives

Further functionalization of the sulfonamide can be achieved through alkylation of the amino group. For instance, N-benzyl derivatives of N-(thiazol-2-yl)benzenesulfonamides can be synthesized by reacting the parent sulfonamide with benzyl (B1604629) chloride in the presence of a base like calcium hydride in a solvent such as dimethylformamide (DMF). nih.gov This strategy allows for the introduction of additional substituents on the nitrogen atom of the sulfonamide linkage, providing a route to a wider array of derivatives. nih.gov

Condensation Reactions in Constructing Benzenesulfonamide (B165840) Scaffolds

Condensation reactions are another important tool in the synthesis of benzenesulfonamide structures. These reactions can involve the formation of a key bond within the benzenesulfonamide framework. For example, the synthesis of secondary amines by reductive condensation between a carbonyl compound and an amine can be a step in building more complex sulfonamide derivatives. google.com This process can be carried out using various reducing agents, including lithium aluminum hydride, sodium cyanoborohydride, or through catalytic reduction. google.com The reaction conditions, such as temperature and pressure, can be adjusted to optimize the yield and reaction time. google.com In some cases, the condensation can proceed in two distinct steps: the formation of a Schiff base followed by its reduction. google.com

Multicomponent Reaction Approaches for Hybrid Systems

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step, avoiding the need to isolate intermediates. researchgate.net For the synthesis of hybrid systems incorporating both thiazole and sulfonamide moieties, MCRs can be particularly advantageous. A one-pot, three-component cascade cyclization of enaminones, cyanamide, and elemental sulfur has been reported for the synthesis of 2-amino-5-acylthiazoles, which can be precursors to the target sulfonamides. organic-chemistry.org Another example involves a one-pot multicomponent reaction of 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, and 2-mercaptoacetic acid to generate thiazolidine-4-one molecular hybrids. nih.gov

Synthesis and Functionalization of 2,4,6-Trimethylbenzenesulfonyl Chloride Precursors

The synthesis of the target compound, 2,4,6-trimethyl-N-thiazol-2-yl-benzenesulfonamide, necessitates the preparation of the key precursor, 2,4,6-trimethylbenzenesulfonyl chloride, also known as mesitylenesulfonyl chloride. nist.govnih.gov This compound serves as the source of the 2,4,6-trimethylbenzenesulfonyl group.

The synthesis of sulfonyl chlorides can be achieved through various methods. A common laboratory-scale synthesis involves the reaction of the corresponding sulfonic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride. Alternatively, direct chlorosulfonation of the aromatic ring can be employed.

2,4,6-Trimethylbenzenesulfonyl chloride is a white crystalline solid with a melting point of 55-57 °C. It is an important reagent in organic synthesis, not only for the preparation of sulfonamides but also as a coupling agent in polynucleotide synthesis. The functionalization of this precursor primarily involves its reaction with nucleophiles, such as amines, to form sulfonamides, as described in the sulfonylation reactions section.

Chemical Modifications and Derivatization of the Thiazole Moiety

The thiazole ring in the this compound scaffold is amenable to various chemical modifications, allowing for the synthesis of a wide range of derivatives. The reactivity of the thiazole ring is influenced by the electron-withdrawing effect of the sulfonamide group.

Electrophilic substitution reactions on the thiazole ring, such as halogenation and sulfonation, typically occur at the C5 position. pharmaguideline.com The C2 position is generally electron-deficient and susceptible to nucleophilic attack, especially if the ring nitrogen is quaternized. pharmaguideline.com

Derivatization of the 2-amino group of a precursor 2-aminothiazole before the sulfonylation step is a common strategy. For example, 2-aminothiazoles can undergo condensation reactions with aromatic aldehydes to form Schiff bases, which can then be further modified. pharmaguideline.com Additionally, the Hantzsch reaction, which involves the condensation of α-haloketones with thioamides, is a classical and versatile method for synthesizing substituted thiazoles that can then be used to prepare the desired sulfonamides. derpharmachemica.com

Introduction of Substituents on the Thiazole Ring

The chemical reactivity of the thiazole ring allows for the introduction of various substituents, a key strategy in modifying the properties of the parent compound, this compound. The positions on the thiazole ring exhibit different levels of reactivity towards electrophilic and nucleophilic attack. The lone pair of electrons on the nitrogen at position 3 facilitates protonation. pharmaguideline.com The electron density distribution across the ring makes position 5 the most electron-rich and thus the primary site for electrophilic substitution. pharmaguideline.com

Electrophilic substitution reactions are a common method to introduce functional groups onto the thiazole ring. pharmaguideline.com Depending on the substituents already present, especially electron-donating groups at the C2 position, electrophilic attack at the C5 position is generally favored. pharmaguideline.com Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. pharmaguideline.com For instance, halogenation can introduce bromine or chlorine atoms, which can then serve as handles for further functionalization through cross-coupling reactions.

Another approach involves the synthesis of the thiazole ring itself with pre-installed substituents. The Hantzsch thiazole synthesis is a classic method that can be adapted to produce substituted thiazoles by reacting α-haloketones with thiourea (B124793) or thioamides. By choosing appropriately substituted starting materials, a wide variety of functional groups can be incorporated into the final thiazole structure.

Furthermore, deprotonation at the C2 position using strong bases like organolithium reagents can generate a nucleophilic carbon, which can then react with various electrophiles such as alkyl halides or aldehydes to introduce substituents at this position. pharmaguideline.com This method provides a complementary strategy to electrophilic substitution for functionalizing the thiazole ring.

Generation of Novel Sulfonamide-Thiazole Hybrid Compounds

The synthesis of hybrid molecules that combine the sulfonamide pharmacophore with a thiazole moiety is a prominent strategy in medicinal chemistry. tandfonline.comresearchgate.net This approach aims to create novel compounds by integrating two biologically active scaffolds into a single molecule. researchgate.net

One common synthetic route starts with the preparation of thiosemicarbazone derivatives from substituted acetophenones. These intermediates then undergo cyclization to form the thiazole ring. For example, new series of sulfonamide derivatives containing a thiazole ring have been synthesized starting from 4-(arylsulfonamido)-acetophenone thiosemicarbazones. tandfonline.com Cyclization of these thiosemicarbazones with reagents like ethyl chloroacetate (B1199739) or chloroacetone (B47974) yields thiazolidin-4-ones and 4-methylthiazoles, respectively. tandfonline.com

Another strategy involves the direct sulfonylation of a pre-formed aminothiazole. For example, 2-aminothiazole can be reacted with various substituted benzenesulfonyl chlorides in the presence of a base like sodium acetate in an aqueous medium to yield the corresponding N-(thiazol-2-yl)benzenesulfonamide derivatives. nih.gov This method allows for the introduction of a wide range of substituents on the benzenesulfonamide portion of the molecule.

Researchers have also explored creating more complex hybrid systems. For instance, novel thiazole, thiazolopyrimidine, and pyranothiazole derivatives bearing a sulfonamide moiety have been synthesized to explore their biological activities. iaea.orgiaea.org These syntheses often involve multi-step reaction sequences, building complex heterocyclic systems onto the core sulfonamide-thiazole structure. The table below summarizes some examples of synthesized sulfonamide-thiazole hybrid compounds.

| Compound Class | Starting Materials | Key Reaction | Resulting Hybrid Structure | Reference |

|---|---|---|---|---|

| Thiazolidin-4-ones | 4-(Arylsulfonamido)-acetophenone thiosemicarbazones, Ethyl chloroacetate | Cyclization | Sulfonamide-thiazolidin-4-one | tandfonline.com |

| 4-Methylthiazoles | 4-(Arylsulfonamido)-acetophenone thiosemicarbazones, Chloroacetone | Cyclization | Sulfonamide-4-methylthiazole | tandfonline.com |

| N-(Thiazol-2-yl)benzenesulfonamides | 2-Aminothiazole, Substituted benzenesulfonyl chloride | Sulfonylation | Substituted N-(thiazol-2-yl)benzenesulfonamide | nih.gov |

| Pyrano[2,3-d]thiazoles | 2-(4-methoxybenzylidene) malononitrile, 4-(4-Oxo-4,5-dihydrothiazol-2-ylamino)benzenesulfonamide | Multi-step synthesis | Sulfonamide-pyrano[2,3-d]thiazole | iaea.org |

Advanced Purification and Isolation Techniques for Synthesized Analogues

The purification and isolation of synthesized analogues of this compound are critical steps to ensure high purity for subsequent characterization and evaluation. Standard laboratory techniques such as filtration, recrystallization, and column chromatography are commonly employed. researchgate.net

Recrystallization is a widely used method for purifying solid compounds. The choice of solvent is crucial and is often determined empirically. For sulfonamides, solvents like ethanol (B145695) and isopropanol, or aqueous mixtures thereof, have proven effective. google.com For instance, a specific process for sulfathiazole (B1682510) involves dissolving the crude product in hot 70% isopropanol, followed by clarification with activated charcoal and cooling to induce crystallization of the purified product. google.com This method can yield a product with a specific particle size range that is free-flowing. google.com

Column chromatography is another powerful technique for separating the desired compound from reaction byproducts and unreacted starting materials. Thin-layer chromatography (TLC) is typically used first to determine the appropriate solvent system (eluent) that provides the best separation. nih.gov The choice of stationary phase, most commonly silica (B1680970) gel, and the eluent are tailored to the polarity of the synthesized analogues.

For compounds that are difficult to crystallize or separate by standard chromatography, more advanced techniques may be necessary. These can include preparative high-performance liquid chromatography (HPLC), which offers higher resolution and efficiency than standard column chromatography.

The purity of the final compounds is verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and sometimes X-ray diffraction for crystalline solids. researchgate.net Melting point determination is also a common and straightforward method to assess the purity of crystalline products. nih.gov

Structural Elucidation and Characterization Methodologies

Spectroscopic Analysis Techniques for Structural Confirmation

Spectroscopic methods are instrumental in confirming the molecular structure of 2,4,6-Trimethyl-N-thiazol-2-yl-benzenesulfonamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments would provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic region would show two singlets for the meta-protons of the trimethylbenzene ring. The three methyl groups on the benzene (B151609) ring would appear as two distinct singlets, with the para-methyl group having a different chemical shift from the two ortho-methyl groups. The thiazole (B1198619) ring protons would also produce characteristic signals in the aromatic region. A broad singlet, exchangeable with D₂O, would be indicative of the sulfonamide N-H proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a separate signal. The spectrum would show distinct peaks for the carbons of the trimethylbenzene and thiazole rings, as well as for the three methyl groups. The chemical shifts of the aromatic carbons would be influenced by the substitution pattern.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons. COSY would reveal proton-proton coupling networks, while HSQC would correlate each proton with its directly attached carbon atom, further confirming the assignments made from the 1D spectra.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Ar-H (trimethylbenzene) | ~7.0 | ~130-140 |

| Thiazole-H | ~7.2-7.5 | ~110-160 |

| NH | ~10.0-11.0 (broad s) | - |

| ortho-CH₃ | ~2.6 | ~23 |

| para-CH₃ | ~2.3 | ~21 |

Infrared (IR) Spectroscopy Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands confirming the presence of its key functional moieties.

The spectrum would be characterized by a sharp absorption band in the region of 3200-3300 cm⁻¹, corresponding to the N-H stretching vibration of the sulfonamide group. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group would appear as two strong bands around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would give rise to absorptions in the 1600-1450 cm⁻¹ region. The presence of the thiazole ring would be indicated by characteristic ring stretching and bending vibrations.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Stretching | 3200 - 3300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1300 - 1350 |

| S=O (Sulfonamide) | Symmetric Stretching | 1140 - 1160 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, with a molecular formula of C₁₂H₁₃N₂O₂S₂, the calculated exact mass is a key parameter for its identification.

HRMS analysis would provide a high-resolution mass spectrum showing the molecular ion peak ([M]⁺ or [M+H]⁺) with a mass-to-charge ratio measured to several decimal places. This experimental value can then be compared to the theoretical exact mass calculated for the proposed molecular formula. A close match between the experimental and theoretical values (typically within a few parts per million) provides strong evidence for the correct elemental composition.

Calculated Exact Mass for C₁₂H₁₃N₂O₂S₂: 285.0422 (as [M+H]⁺)

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground state to a higher energy excited state. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the aromatic systems present.

The benzene and thiazole rings contain π-electrons that can undergo π → π* transitions. These transitions are typically observed in the UV region. The presence of the sulfonamide group and methyl substituents on the benzene ring can cause shifts in the absorption maxima (λ_max) compared to the parent aromatic systems. The spectrum would likely exhibit one or more strong absorption bands in the range of 200-400 nm.

X-ray Diffraction Studies for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this method would provide detailed information about its molecular geometry, including bond lengths, bond angles, and torsion angles.

The analysis would reveal the relative orientations of the trimethylbenzene and thiazole rings. It is anticipated that there would be a significant dihedral angle between the planes of these two rings due to steric hindrance from the ortho-methyl groups on the benzene ring. Furthermore, X-ray diffraction studies would elucidate the intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H group and the nitrogen or sulfur atoms of the thiazole ring, which dictate the crystal packing arrangement in the solid state.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C₁₂H₁₃N₂O₂S₂), the theoretical elemental composition can be calculated and compared with experimentally determined values. A close agreement between the calculated and found values provides strong evidence for the purity and proposed molecular formula of the compound.

| Element | Calculated Percentage |

|---|---|

| Carbon (C) | 50.86% |

| Hydrogen (H) | 4.62% |

| Nitrogen (N) | 9.89% |

| Oxygen (O) | 11.29% |

| Sulfur (S) | 22.63% |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties with high accuracy. researchgate.net For this analysis, calculations would typically be performed using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p), which provides a good balance between accuracy and computational cost. mkjc.in

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process minimizes the energy of the molecule to find its equilibrium structure. For 2,4,6-Trimethyl-N-thiazol-2-yl-benzenesulfonamide, this involves calculating the bond lengths, bond angles, and dihedral (torsion) angles.

Illustrative Data Table: Predicted Structural Parameters This table presents typical bond lengths and angles expected for the core structure, based on data from analogous sulfonamide compounds. Actual values for the title compound would require specific DFT calculations.

| Parameter | Bond/Angle | Typical Value |

| Bond Length | S=O | ~1.43 Å |

| S-N | ~1.65 Å | |

| C-S (aromatic) | ~1.77 Å | |

| Bond Angle | O=S=O | ~120° |

| C-S-N | ~107° | |

| Dihedral Angle | Phenyl-S-N-Thiazole | 60-90° |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital that most easily accepts an electron, indicating its electrophilic potential. researchgate.net

Illustrative Data Table: Frontier Orbital Properties This table provides representative energy values based on DFT studies of similar thiazole-sulfonamide structures. These values are for illustrative purposes only.

| Property | Symbol | Illustrative Value |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV to -7.5 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 eV to -2.5 eV |

| HOMO-LUMO Energy Gap | ΔE | 4.0 eV to 5.0 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV to 7.5 eV |

| Electron Affinity (A) | -ELUMO | 1.5 eV to 2.5 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 eV to 2.5 eV |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By analyzing the computed vibrational modes, each peak can be assigned to a specific motion of the atoms, such as stretching, bending, or rocking. This allows for a detailed interpretation of experimental spectra and confirmation of the compound's structure. researchgate.net

For this compound, key vibrational modes would include:

S=O stretching: Asymmetric and symmetric stretches of the sulfonyl group, typically appearing as strong bands in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively.

C=N and C=C stretching: Vibrations from the thiazole (B1198619) and benzene (B151609) rings, found in the 1600-1400 cm⁻¹ range.

S-N stretching: Typically observed in the 900-800 cm⁻¹ region.

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl groups just below 3000 cm⁻¹.

Comparing the calculated frequencies (often scaled by a factor to correct for approximations) with an experimental IR spectrum provides a powerful method for structural verification.

Beyond orbital energies, DFT can be used to calculate a range of electronic and thermodynamic properties that describe the molecule's behavior.

Electronic Properties:

Polarizability: Describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

Thermodynamic Properties:

Enthalpy (H) and Gibbs Free Energy (G): These properties can be calculated to understand the stability of the molecule and the thermodynamics of its formation.

Heat Capacity (Cv): Provides information about how the molecule's temperature changes as it absorbs heat.

These predicted properties are valuable for understanding the molecule's intermolecular interactions and its potential behavior in different chemical environments.

Molecular Dynamics Simulations for Dynamic Binding Behavior

Molecular dynamics (MD) simulations provide valuable insights into the dynamic nature of protein-ligand interactions over time, offering a more realistic representation of the binding process than static docking models. For sulfonamide-based inhibitors, MD simulations have been employed to assess the stability of the docked complexes and to characterize the flexibility of the inhibitor within the active site. acs.org

For a compound like this compound, an MD simulation could reveal how the trimethylphenyl and thiazole moieties orient themselves within the binding pocket to maximize favorable interactions. It could also shed light on the role of water molecules in mediating protein-ligand interactions. The stability of key hydrogen bonds and hydrophobic contacts can be analyzed over the course of the simulation to understand their contribution to the binding free energy. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For benzenesulfonamide (B165840) and thiazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to guide the design of more potent inhibitors. nih.gov

These models generate 3D contour maps that visualize the regions around the aligned molecules where certain physicochemical properties are predicted to influence activity. For instance, a CoMFA model for a series of benzenesulfonamide-based inhibitors might reveal that bulky, electron-withdrawing groups at a specific position on the benzene ring are favorable for activity, while bulky groups elsewhere are detrimental. researchgate.net These insights can then be used to design new compounds with improved properties.

In the context of developing a QSAR model for analogs of this compound, a set of structurally diverse compounds with experimentally determined biological activities would be required. The model would likely highlight the importance of the steric and hydrophobic properties of the substituents on the benzene ring. The contour maps could indicate optimal positions and sizes for these substituents to maximize interactions with the target protein. Such a model would be a valuable tool for the predictive design of novel, more potent derivatives. nih.gov

| QSAR Model | Statistical Parameter | Value | Interpretation |

| CoMFA | q² (cross-validated r²) | 0.828 | Good internal predictive ability. researchgate.net |

| CoMFA | r² (non-cross-validated r²) | 0.988 | Good correlation between predicted and experimental activity. researchgate.net |

| CoMSIA | q² (cross-validated r²) | 0.859 | Good internal predictive ability. researchgate.net |

| CoMSIA | r² (non-cross-validated r²) | 0.968 | Good correlation between predicted and experimental activity. researchgate.net |

Molecular Interaction Mechanisms and Target Binding Studies

Enzymatic Inhibition Mechanisms of Sulfonamide-Thiazole Compounds

The sulfonamide moiety is a well-established pharmacophore known for its ability to inhibit a range of enzymes critical for the survival and proliferation of pathogenic organisms and for certain physiological processes. The inclusion of a thiazole (B1198619) ring often enhances or modifies this inhibitory activity.

Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various CA isoforms are expressed in different tissues and are involved in numerous physiological and pathological processes. The primary sulfonamide moiety (—SO₂NH₂) is crucial for this inhibitory activity, as it coordinates to the Zn(II) ion in the enzyme's active site in its deprotonated, anionic form (—SO₂NH⁻), displacing the zinc-bound water molecule or hydroxide (B78521) ion.

While direct inhibitory data for 2,4,6-Trimethyl-N-thiazol-2-yl-benzenesulfonamide is not extensively documented in publicly available literature, studies on structurally similar thiazolylbenzenesulfonamide and benzenesulfonamide-thiazolidinone derivatives provide significant insights into the potential inhibitory profile. These compounds have shown potent, often isoform-selective, inhibition against several human (h) CA isoforms.

The inhibition mechanism involves the sulfonamide group acting as a zinc-binding group (ZBG). The nitrogen atom of the sulfonamide coordinates with the zinc ion, while the sulfonyl oxygens form hydrogen bonds with the side chain of Thr199. The rest of the molecule, including the benzenesulfonamide (B165840) and thiazole rings, extends into the active site cavity, forming van der Waals and hydrogen bond interactions with various amino acid residues. These interactions determine the affinity and selectivity of the inhibitor for different CA isoforms. For instance, tumor-associated isoforms like CA IX and XII can be targeted by exploiting differences in the active site cavity compared to the ubiquitous cytosolic isoforms CA I and II. nih.govresearchgate.net

Molecular docking studies on various benzenesulfonamide derivatives have elucidated these binding modes. For example, in the active site of CA II, in addition to the zinc coordination, interactions with residues such as Leu198, Asn67, Ile91, Gln92, and Phe131 have been observed. researchgate.net Similarly, docking studies with CA IX reveal that efficient binding is achieved through interactions with key active site residues. nih.gov Thiazolone-benzenesulfonamide hybrids, for instance, have demonstrated excellent inhibitory activity against hCA II and hCA VII in the low nanomolar range, and selective inhibition of the tumor-related CA IX isoform. nih.govnih.gov

The table below summarizes the inhibitory activities of some representative thiazole-sulfonamide derivatives against various human carbonic anhydrase isoforms.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (IC₅₀, nM) |

|---|---|---|---|---|

| Thiazol‐(2(3H)‐ylideneamino) benzenesulfonamide derivative 5c | 77.38 | N/A | N/A | N/A |

| Thiazol‐(2(3H)‐ylideneamino) benzenesulfonamide derivative 5g | N/A | 62.79 | N/A | N/A |

| 4-((4-Oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide | 31.5 - 637.3 | 1.3 - 13.7 | 0.9 - 14.6 | N/A |

| Aryl thiazolone–benzenesulfonamide 4e | N/A | 1550 | N/A | 10.93 |

| Aryl thiazolone–benzenesulfonamide 4g | N/A | 3920 | N/A | 25.06 |

| Aryl thiazolone–benzenesulfonamide 4h | N/A | 2110 | N/A | 15.44 |

Data sourced from multiple studies on related thiazole-sulfonamide compounds. nih.govnih.govresearchgate.net

Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate biosynthesis pathway of many microorganisms, but it is absent in humans, making it an excellent target for antimicrobial agents. emerginginvestigators.org Sulfonamides, including sulfa drugs, exert their antibacterial effect by acting as competitive inhibitors of DHPS. nih.gov They are structural analogs of the enzyme's natural substrate, para-aminobenzoic acid (pABA).

The inhibition mechanism involves the sulfonamide molecule binding to the pABA-binding pocket within the active site of DHPS. Due to its structural and electronic resemblance to pABA, the sulfonamide can effectively compete with the natural substrate. Once bound, the sulfonamide moiety can form a stable, dead-end complex with the pterin (B48896) substrate, preventing the formation of the essential product, 7,8-dihydropteroate. This blockage of the folate pathway deprives the microorganism of essential precursors for nucleotide synthesis, ultimately leading to growth inhibition.

Glucosamine-6-phosphate (GlcN-6-P) synthase is a key enzyme in the hexosamine biosynthesis pathway, which is responsible for the production of amino sugar-containing macromolecules essential for the cell walls of bacteria and fungi. ripublication.comnih.govresearchgate.net This makes GlcN-6-P synthase a promising target for the development of novel antimicrobial agents.

The enzyme catalyzes the conversion of D-fructose 6-phosphate to D-glucosamine-6-phosphate. Inhibition of this enzyme disrupts the synthesis of vital cell wall components. A variety of compounds, including several heterocyclic structures, have been investigated as potential inhibitors of GlcN-6-P synthase. nih.govnih.govtandfonline.com Molecular docking studies have been employed to explore the binding of these compounds to the enzyme's active site. ripublication.comresearchgate.net These studies have identified key residues within the binding pocket, such as Cys300, Gly301, Ser303, and Gln348, that are crucial for ligand interaction. ripublication.com Although direct experimental data on the inhibition of GlcN-6-P synthase by this compound is limited, the presence of the thiazole heterocycle suggests a potential for interaction with this enzyme, a hypothesis that could be explored through further computational and in vitro studies.

Beyond the classical targets, sulfonamide-thiazole compounds have been shown to inhibit other medically relevant enzymes, such as urease and α-glucosidase.

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. In pathogens like Helicobacter pylori, urease activity is a key virulence factor, allowing the bacterium to survive in the acidic environment of the stomach. Therefore, urease inhibitors are of significant interest for treating gastric ulcers and other related conditions. Studies on 2-aminothiazole (B372263) sulfonamide derivatives have demonstrated strong inhibitory activity against urease. For instance, certain derivatives have shown IC₅₀ values in the low micromolar range, indicating potent inhibition. nih.gov

α-Glucosidase Inhibition: α-Glucosidase is an enzyme involved in carbohydrate metabolism, responsible for breaking down complex carbohydrates into glucose. Inhibitors of this enzyme can delay glucose absorption and are used in the management of type 2 diabetes. Several N-(phenylsulfonyl)thiazole-2-carboxamide derivatives have been identified as potent α-glucosidase inhibitors, with some compounds exhibiting significantly lower IC₅₀ values than the standard drug, acarbose. researchgate.net

The inhibitory activities of selected thiazole-sulfonamide derivatives against urease and α-glucosidase are presented below.

| Enzyme Target | Compound Class | Reported IC₅₀ (µM) |

|---|---|---|

| Urease | 2-Aminothiazole Sulfonamide Derivatives | 14.06 - 20.21 |

| α-Glucosidase | 2-Aminothiazole Sulfonamide Derivatives | 20.34 - 37.20 |

| α-Glucosidase | N-(phenylsulfonyl)thiazole-2-carboxamide (W24) | 53.0 |

| α-Glucosidase | Acarbose (Standard) | 228.3 |

Data compiled from studies on related thiazole-sulfonamide compounds. nih.govresearchgate.net

Specific Receptor Binding and Recognition Studies

In addition to enzymatic inhibition, the biological effects of sulfonamide-thiazole compounds can be mediated by binding to specific protein receptors.

Trichomonas vaginalis is a protozoan parasite that causes trichomoniasis. The treatment of this infection often relies on drugs like metronidazole (B1676534), which require reductive activation within the parasite. This activation is mediated by ferredoxin, a small iron-sulfur protein involved in electron transport. researchgate.netnih.govnih.gov The T. vaginalis ferredoxin (TvFd) contains a [2Fe-2S] cluster that is essential for its electron transfer function. uniprot.org

The crystal structure of TvFd reveals a unique cavity near the iron-sulfur cluster, which is hypothesized to be the site of metronidazole reduction. researchgate.netnih.gov Studies investigating the interaction of various compounds with TvFd have provided insights into the binding and recognition mechanisms. Molecular interaction investigations have shown that sulfonamide compounds can interact with residues in close proximity to the [2Fe-2S] cluster. Specifically, interactions with residues Met32 and Ile48 have been noted. researchgate.net These residues are located near the loop that covers the iron-sulfur cluster, suggesting that sulfonamide-based compounds could modulate the activity of ferredoxin and potentially interfere with the activation of nitroimidazole drugs or other electron transfer processes within the parasite.

Theoretical Models of Binding Site Characterization

Due to the lack of specific experimental data for this compound, theoretical models are employed to predict its potential binding to protein targets like RAS p21. Computational techniques are crucial in identifying potential allosteric binding sites on Ras proteins. oup.com These methods have been instrumental in revealing transient pockets on the protein surface that could serve as targets for small molecule inhibitors. oup.comaacrjournals.org

One common approach is the use of molecular docking simulations. These models predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For sulfonamide-type compounds, these simulations can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that might stabilize the binding to a specific pocket on the Ras protein. For example, the binding mode of some sulfonamides to K-Ras has been modeled, showing interactions with residues like Asp-54, Arg-41, and Ser-39 through water-mediated hydrogen bonds. nih.gov

Furthermore, computational methods like FTMap and ensemble-based blind docking have been used to identify four main allosteric binding sites on Ras. oup.com These theoretical frameworks provide a basis for designing new molecules that could potentially bind to Ras. While these general models exist for sulfonamides, specific theoretical studies characterizing the binding site of this compound on RAS p21 have not been published.

Analysis of Allosteric Modulation and Induced Conformational Changes Upon Binding

Allosteric modulation is a key mechanism for regulating the activity of proteins like Ras. nih.govnih.gov Ligands binding to allosteric sites can induce conformational changes that alter the protein's function. nih.gov The Ras protein cycles between an inactive GDP-bound state and an active GTP-bound state, a process regulated by conformational changes in its Switch I and Switch II regions. proteopedia.orgresearchgate.net

Small molecules that bind to allosteric sites on Ras can stabilize either the active or inactive conformation, thereby modulating its signaling activity. nih.gov For example, the binding of certain ligands to an allosteric pocket near the Switch II region has been shown to stabilize Ras in an inactive, GDP-bound state. nih.gov

Upon binding of a ligand, Ras can undergo significant conformational shifts. nih.govduke.edu These changes are not just localized to the binding pocket but can propagate across the protein, affecting the conformation of critical regions like Switch I and Switch II. researchgate.netpnas.org Normal mode analysis and energy minimization are computational techniques used to study these ligand-induced conformational changes. nih.govduke.edu

While the general principles of allosteric modulation and induced conformational changes in Ras are well-documented, there is no specific information available in the scientific literature detailing these effects for this compound. Without experimental or specific computational studies on this particular compound, any discussion of its allosteric effects on RAS p21 remains speculative.

Structure Activity Relationship Sar and Rational Design Principles

Impact of 2,4,6-Trimethylphenyl Substituents on Molecular Recognition and Activity

The 2,4,6-trimethylphenyl group, also known as the mesityl group, significantly influences the steric and electronic properties of the benzenesulfonamide (B165840) scaffold. The three methyl groups are ortho- and para-directing and impart a considerable steric bulk to the phenyl ring. This steric hindrance can dictate the orientation of the phenyl ring relative to the rest of the molecule, thereby affecting its ability to fit into the binding pocket of a biological target.

In a study on 2,4,6-trimethylbenzenesulfonyl hydrazones, the presence of the 2,4,6-trimethylbenzenesulfonyl moiety was investigated for its impact on antimicrobial activity. While the parent 2,4,6-trimethylbenzenesulfonohydrazide (B98524) showed moderate to mild activity against certain bacterial and fungal strains, its conversion to various hydrazone derivatives led to a decrease in activity in some cases, with the derivative from benzaldehyde (B42025) being inactive. mdpi.com However, some derivatives exhibited potent activity against Gram-positive bacteria. mdpi.comnih.gov This suggests that while the 2,4,6-trimethylphenyl group is a key structural component, its contribution to bioactivity is highly dependent on the nature of the substituent at the other end of the molecule.

The methyl groups, being electron-donating, increase the electron density of the benzene (B151609) ring. This can enhance hydrophobic interactions with nonpolar residues in a target's active site. The specific 2,4,6-substitution pattern locks the orientation of the sulfonamide group, which can be crucial for establishing specific hydrogen bonds and other interactions. The crystal structure of related compounds, such as N-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine, reveals a significant dihedral angle between the trimethylbenzene and the thiazole (B1198619) moieties, which is a direct consequence of the steric hindrance from the ortho-methyl groups. nih.gov

Role of the Thiazole Ring and Its Substituents in Modulating Target Interactions

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. semanticscholar.orgresearchgate.net This moiety is a common feature in many biologically active compounds and approved drugs due to its ability to engage in a variety of non-covalent interactions. semanticscholar.orgresearchgate.net The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can participate in van der Waals and other interactions. The aromatic nature of the thiazole ring allows for π-π stacking with aromatic amino acid residues in a protein's binding site.

Thiazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net The reactivity of the thiazole ring, particularly the acidity of the proton at the C2 position, makes it a valuable synthon for the creation of diverse chemical libraries. nih.gov

In the context of N-thiazol-2-yl-benzenesulfonamides, the thiazole ring serves as a key recognition element. Its substituents can be modified to fine-tune the electronic properties and steric profile of the molecule to optimize target binding. For instance, the introduction of different substituents on the thiazole ring of related benzenesulfonamides has been shown to modulate their biological activities.

Influence of the Sulfonamide Linkage (SO2NH) Modifications on Interaction Profiles

The sulfonamide (SO2NH) linkage is a critical component of many drugs and acts as a versatile linker and pharmacophore. This group is a strong hydrogen bond donor (through the NH proton) and acceptor (through the oxygen atoms). The geometry and electronic properties of the sulfonamide group are pivotal for its interaction with biological targets.

Modification of the sulfonamide linkage can significantly impact the biological activity of a molecule. Alkylation of the sulfonamide nitrogen, for instance, can alter its hydrogen bonding capacity and lipophilicity, which may lead to changes in potency and pharmacokinetic properties. nih.gov Studies on various sulfonamide derivatives have shown that N-alkylation can enhance their antibacterial potency. nih.gov For example, the synthesis of N-benzyl-4-chloro-N-(thiazol-2-yl)benzenesulfonamide represents a modification where the sulfonamide proton is replaced by a benzyl (B1604629) group, which would drastically alter its interaction profile. nih.gov

Furthermore, the sulfonamide moiety is a known zinc-binding group, a property that is exploited in the design of inhibitors for zinc-containing enzymes like carbonic anhydrases. nih.gov The interaction of the sulfonamide with the zinc ion in the active site is a key determinant of the inhibitory activity.

Stereochemical Considerations and Isomeric Effects on Molecular Activity

Stereochemistry plays a vital role in the interaction of a molecule with a chiral biological target. While 2,4,6-Trimethyl-N-thiazol-2-yl-benzenesulfonamide itself does not possess a chiral center, the introduction of chiral substituents on either the trimethylphenyl or the thiazole ring would result in stereoisomers. These enantiomers or diastereomers could exhibit different biological activities and potencies due to their differential binding affinities to the target.

Positional isomerism can also significantly affect the biological activity. For example, moving a substituent on the phenyl ring from the para- to the meta- or ortho-position can alter the molecule's shape and electronic distribution, leading to a different interaction profile. In a study of N-(Benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide, the different positions of the nitro group led to distinct crystal packing and molecular geometries. researchgate.net This highlights how isomeric changes can have profound effects on the solid-state properties and potentially the biological activity of a compound.

Principles of Molecular Hybridization in Enhancing Mechanistic Profiles

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. nih.govul.ie This approach aims to create new molecules with improved affinity, selectivity, and efficacy, or with a dual mode of action.

The scaffold of this compound is itself a hybrid of the benzenesulfonamide and thiazole moieties. Further hybridization can be explored by linking this core structure to other biologically active fragments. For instance, N-(thiazol-2-yl)benzenesulfonamides have been hybridized with a cell-penetrating peptide, octaarginine, to create dual-component antibacterial agents. nih.govul.ie This strategy can enhance the delivery of the small molecule into bacterial cells, leading to improved antibacterial activity. nih.govul.ie

Another example of molecular hybridization involves the design of compounds that incorporate a triazine ring and a sulfonamide fragment to search for new anticancer agents. nih.gov This highlights the versatility of the sulfonamide scaffold in the creation of novel hybrid molecules with potentially enhanced therapeutic profiles.

Design Strategies Based on Theoretical Activity Predictions

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools in modern drug design. These approaches allow for the prediction of the biological activity of novel compounds and provide insights into their mechanism of action at a molecular level.

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govnih.gov For benzenesulfonamide and thiazole derivatives, QSAR models have been developed to predict their activity as, for example, β3-adrenergic receptor agonists or antimicrobial agents. nih.govnih.gov These models can identify key molecular descriptors, such as electronic and steric properties, that are important for activity, thereby guiding the design of more potent analogs. nih.govnih.govnih.gov

Molecular docking simulations can predict the binding mode of a ligand within the active site of a target protein. This information is invaluable for understanding the molecular basis of activity and for designing new molecules with improved binding affinity. For benzenesulfonamide derivatives, docking studies have been used to predict their interactions with enzymes like carbonic anhydrases.

These theoretical approaches can be applied to the rational design of novel this compound derivatives with optimized biological activities. By predicting the effects of structural modifications on activity, these computational strategies can help to prioritize the synthesis of the most promising compounds, thereby saving time and resources in the drug discovery process.

Emergent Research Applications and Future Directions

Utilization of 2,4,6-Trimethyl-N-thiazol-2-yl-benzenesulfonamide as a Chemical Probe for Biological Processes

The inherent bioactivity of the thiazole (B1198619) and sulfonamide scaffolds positions this compound as a candidate for development into a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems. Derivatives of N-(thiazol-2-yl)benzenesulfonamide have been investigated for various biological activities, including antibacterial and enzymatic inhibition. nih.govmdpi.comjohnshopkins.edu By systematically evaluating the interaction of this compound with a range of cellular targets, researchers could elucidate its mechanism of action and identify specific proteins or pathways it modulates.

The trimethyl substitution on the benzene (B151609) ring may confer specific properties, such as increased lipophilicity, which could influence its cellular uptake and distribution. This unique substitution pattern could be leveraged to probe biological environments where related, less substituted compounds are ineffective. For instance, its potential as an antibacterial agent could be explored, similar to other hybrid thiazole-sulfonamide molecules that have shown promise against both Gram-positive and Gram-negative bacteria. nih.govnih.gov

Development of the Compound as a Privileged Scaffold for Novel Molecular Entities

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets. Both the thiazole and sulfonamide moieties are considered privileged structures due to their presence in a wide array of clinically approved drugs and biologically active compounds. nih.govexcli.deresearchgate.net The combination of these two scaffolds in this compound creates a foundation for the development of new molecular entities with diverse therapeutic potential.

The 2-aminothiazole (B372263) core is a key component in drugs with antimicrobial, anti-inflammatory, and anticancer activities. excli.denih.gov Similarly, the sulfonamide group is a well-known pharmacophore found in diuretics, antidiabetic, and antibacterial drugs. researchgate.netnih.gov The core structure of N-(thiazol-2-yl)benzenesulfonamide can, therefore, be chemically modified at several positions to generate a library of analogues. These analogues can then be screened for a variety of biological activities, potentially leading to the discovery of novel therapeutic agents for a range of diseases, including diabetes, Alzheimer's disease, and microbial infections. mdpi.comjohnshopkins.edursc.org

| Scaffold Component | Associated Biological Activities |

| Thiazole | Antibacterial, Antifungal, Anti-inflammatory, Anticancer, Antiviral nih.govexcli.deresearchgate.net |

| Sulfonamide | Antibacterial, Antidiabetic, Diuretic, Carbonic Anhydrase Inhibition researchgate.netnih.goviaea.org |

Integration into Advanced Materials Science and Bio-inspired Systems (Theoretical Aspects)

The potential applications of this compound are not limited to the biological sciences. The photophysical properties of thiazole derivatives, such as their fluorescence and solvatochromism, make them intriguing candidates for use in materials science. researchgate.net The electron-withdrawing nature of the sulfonamide group combined with the electron-rich thiazole ring can create molecules with interesting electronic properties. researchgate.net

Theoretically, derivatives of this compound could be explored for applications in:

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of the thiazole ring could be tuned by modifying the substituents on the benzenesulfonamide (B165840) portion.

Chemical Sensors: Changes in the fluorescence of the molecule upon binding to specific ions or molecules could be the basis for new chemical sensors. researchgate.net

Bio-inspired Systems: The ability of the sulfonamide group to bind to metal ions could be exploited in the design of bio-inspired catalysts or materials.

Further research into the photophysical properties of this compound and its derivatives is needed to realize these theoretical applications.

Exploration of Uncharted Mechanistic Pathways and Novel Target Identification

The broad bioactivity of thiazole-sulfonamide compounds suggests that they may interact with a variety of biological targets, some of which may not yet be known. nih.govjohnshopkins.edunih.gov Research focused on identifying the specific cellular targets of this compound could uncover novel mechanistic pathways. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pull down and identify the binding partners of this compound.

The unique 2,4,6-trimethyl substitution pattern on the benzenesulfonamide ring may lead to unexpected target selectivity compared to other sulfonamides. This could open up new avenues for therapeutic intervention. For example, while many sulfonamides are known to target carbonic anhydrase, the specific substitution pattern of this compound might favor inhibition of a different enzyme or receptor. iaea.org Studies on similar scaffolds have identified targets such as dipeptidyl peptidase-4 (DPP-4), α-glucosidase, and α-amylase, all of which are relevant to the treatment of diabetes. johnshopkins.edursc.org

Development of Sustainable and Efficient Synthetic Methodologies for Related Analogues

The future development of this compound and its analogues will depend on the availability of efficient and sustainable synthetic methods. Current methods for the synthesis of N-(thiazol-2-yl)benzenesulfonamides often involve the reaction of a substituted sulfonyl chloride with 2-aminothiazole. nih.gov

Future research in this area should focus on "green chemistry" approaches to minimize the environmental impact of synthesis. bepls.com This could include:

The use of recyclable catalysts. mdpi.com

The use of environmentally benign solvents such as water or ethanol (B145695). bepls.com

The development of one-pot, multi-component reactions to reduce the number of synthetic steps and minimize waste. bepls.com

The exploration of alternative energy sources such as microwave or ultrasonic irradiation to accelerate reaction times. mdpi.com

A recently reported method for the synthesis of 2-aminothiazole sulfonamides involves the reaction of 2-aminothiazole with a sulfonyl chloride in water with sodium acetate (B1210297) as a base, followed by heating. nih.gov This represents a step towards more sustainable synthetic protocols.

Advanced Computational Approaches for De Novo Design and Optimization

Computational chemistry and molecular modeling are powerful tools for the design and optimization of new bioactive molecules. nih.govnih.gov For this compound, computational approaches can be used to:

Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that predict the biological activity of new analogues based on their chemical structure. nih.gov

Identify Potential Targets: Molecular docking simulations can be used to predict how the compound might bind to the active sites of various proteins, helping to identify potential biological targets. mdpi.comnih.gov

Optimize Binding Affinity: Once a target has been identified, computational methods can be used to design new analogues with improved binding affinity and selectivity. nih.govmdpi.com

Predict ADMET Properties: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to prioritize which analogues to synthesize and test in the laboratory. johnshopkins.edu

These computational approaches can significantly accelerate the drug discovery process by reducing the time and cost associated with the synthesis and testing of new compounds. nih.gov

| Computational Approach | Application in Drug Discovery |

| QSAR | Predicting biological activity of new analogues nih.gov |

| Molecular Docking | Identifying potential biological targets and binding modes mdpi.comnih.gov |

| De Novo Design | Designing novel molecules with desired properties |

| ADMET Prediction | Assessing drug-likeness and potential toxicity johnshopkins.edu |

Q & A

Q. What synthetic strategies are recommended for preparing 2,4,6-Trimethyl-N-thiazol-2-yl-benzenesulfonamide?

The compound can be synthesized via sequential functionalization of the benzene sulfonamide core. A common approach involves:

- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux conditions (e.g., ethanol, 80°C) to form the thiazole moiety.

- Sulfonamide coupling : Reacting the thiazol-2-amine intermediate with 2,4,6-trimethylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine) at room temperature .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- NMR spectroscopy : H and C NMR to confirm substitution patterns and methyl group integration.

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, particularly for resolving torsional angles in the sulfonamide-thiazole linkage. High-resolution data (>0.8 Å) is recommended for accurate electron density mapping .

- Mass spectrometry : High-resolution ESI-MS to verify molecular formula (e.g., [M+H] peak matching CHNOS).

Q. How is the compound’s basic biological activity evaluated in preliminary assays?

- Antimicrobial screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 100 µg/mL concentrations .

- Enzyme inhibition : Fluorescence-based assays targeting cyclooxygenase (COX) or carbonic anhydrase isoforms, with IC determination via dose-response curves .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement be resolved?

- Twinning analysis : Use SHELXD to detect pseudo-merohedral twinning and refine using the TWIN/BASF commands in SHELXL .

- High-resolution validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G* level) to identify outliers caused by disorder .

Q. What computational methods are suitable for studying electronic properties and UV-Vis behavior?

- DFT calculations : Optimize geometry using Gaussian09 (B3LYP functional) and analyze frontier molecular orbitals (HOMO-LUMO gaps) with Multiwfn .

- TD-DFT for UV-Vis : Simulate electronic transitions in methanol solvent (IEFPCM model) to correlate with experimental λ values. Adjust for solvent effects using explicit solute-solvent interactions .

Q. How can derivatives be rationally designed to enhance bioactivity?

- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO) at the benzene ring to modulate sulfonamide acidity, enhancing target binding. Validate via molecular docking (AutoDock Vina) against COX-2 (PDB: 5LOF) .

- Synthetic modifications : Replace methyl groups with trifluoromethyl (-CF) to improve metabolic stability. Monitor reaction progress via TLC (silica, 254 nm) .

Q. What methodologies elucidate interactions with biological targets?

- Molecular docking : Use AutoDock to generate binding poses, with scoring functions (e.g., ΔG) validated by SPR assays (e.g., Biacore) for affinity measurements (K < 10 µM) .

- Mutagenesis studies : Co-crystallize the compound with mutant enzymes (e.g., Thr513Ala in COX-2) to identify critical hydrogen-bonding residues .

Q. How can solubility challenges be addressed for in vivo studies?

- Co-solvent systems : Use 10% DMSO/PBS for in vitro assays. For in vivo, prepare nanoemulsions (e.g., PEG-400/Tween-80) to enhance bioavailability .

- Salt formation : React with sodium bicarbonate to generate the sulfonate salt, improving aqueous solubility (>5 mg/mL) .

Q. What advanced pharmacokinetic profiling methods are recommended?

Q. How are mechanistic studies conducted to validate therapeutic potential?

- Enzyme kinetics : Measure ratios for target enzymes (e.g., COX-2) using stopped-flow spectrophotometry .

- Transcriptomic analysis : RNA-seq of treated cells (e.g., MCF-7) to identify differentially expressed pathways (e.g., NF-κB) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.